(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Description
“(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” is a chiral pyrrolidine derivative containing a tert-butyl carbamate group and a hydroxyl substituent at the 4-position of the pyrrolidine ring. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for introducing stereochemical complexity into drug candidates. Its molecular formula is C₉H₁₈N₂O₃, with a molecular weight of 202.25 g/mol, and it is identified by CAS number 870632-91-0 . The (3S,4S) stereochemistry is critical for its role in asymmetric synthesis, often serving as a protected amine precursor in peptide-mimetic drugs or kinase inhibitors .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVTJCOYJOJGO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the protection of the amino group in pyrrolidine followed by selective functionalization. One common method includes the use of tert-butyl chloroformate to protect the amino group, followed by hydroxylation at the 4-position . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods such as solvent-free conditions for the deprotection of the tert-butyl carbamate group using hydrogen chloride gas . This method is efficient and environmentally friendly, providing high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Organic Chemistry
(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structural features allow for the formation of various derivatives through:
- Oxidation: The hydroxy group can be oxidized to yield carbonyl compounds.
- Reduction: The ester group can be reduced to generate alcohols.
- Substitution Reactions: The hydroxy group can be replaced with other functional groups, enhancing its synthetic utility.
Biological Research
In biological contexts, this compound is utilized to study enzyme mechanisms and as a building block for biologically active compounds. Its ability to participate in hydrogen bonding due to the hydroxy group makes it a valuable tool in biochemical assays and drug design.
Pharmaceutical Development
The compound is explored for its potential therapeutic properties. Its structural characteristics may contribute to binding interactions with biological targets, making it a candidate for drug development. Research has indicated that derivatives of this compound could exhibit significant biological activity, warranting further investigation into their pharmacological profiles.
Industrial Applications
In industrial settings, this compound is used in the production of fine chemicals. Its role as a precursor in various industrial processes highlights its importance in manufacturing and synthesis operations.
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound can be synthesized to create bioactive molecules with potential therapeutic effects. These studies often focus on modifying the hydroxy or carbamate groups to enhance biological activity.
Case Study 2: Enzyme Mechanism Studies
In enzymatic studies, this compound has been employed as a substrate or inhibitor to elucidate mechanisms of action for specific enzymes. The interactions observed provide insights into enzyme kinetics and substrate specificity.
Mechanism of Action
The mechanism of action of (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl ester group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
- CAS : 1613023-55-4
- Molecular Formula : C₉H₁₈N₂O₃
- Molecular Weight : 202.25 g/mol
- Key Difference : The (3R,4S) stereoisomer differs in the configuration of the chiral centers, which can significantly alter its reactivity and biological activity. For instance, stereoisomerism may influence binding affinity to enzymatic targets or solubility in polar solvents .
Pyrrolidine and Tetrahydrofuran Analogs
(3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester
- CAS : 2472560-02-2
- Molecular Formula: C₁₀H₁₉NO₄
- Molecular Weight : 217.13 g/mol
- Key Difference : Replacement of the pyrrolidine ring with a tetrahydrofuran scaffold and addition of a hydroxymethyl group. This structural modification increases hydrophilicity and may enhance metabolic stability in vivo .
Piperidine-Based Carbamates
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- CAS : 652971-20-5
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Difference : Incorporation of a phenyl group and a carboxylic acid moiety on a piperidine ring. The carboxylic acid introduces acidity (pKa ~4–5), making this compound more polar and reactive in coupling reactions compared to the hydroxyl-containing pyrrolidine derivative .
Other Carbamic Acid tert-Butyl Esters
[4-(2,4-Dichlorophenyl)-6-dimethylcarbamoylmethyl-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-ylmethyl]carbamic acid tert-butyl ester
- CAS : 915731-88-3
- Molecular Formula : C₂₄H₂₇Cl₂N₃O₄
- Molecular Weight : 504.40 g/mol
- Key Difference: A highly substituted pyrrolopyridine scaffold with dichlorophenyl and dimethylcarbamoylmethyl groups.
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | 870632-91-0 | C₉H₁₈N₂O₃ | 202.25 | Pyrrolidine, hydroxyl, tert-butyl carbamate |
| (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | 1613023-55-4 | C₉H₁₈N₂O₃ | 202.25 | Stereoisomer of the above |
| (3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester | 2472560-02-2 | C₁₀H₁₉NO₄ | 217.13 | Tetrahydrofuran, hydroxymethyl |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Piperidine, phenyl, carboxylic acid |
| [4-(2,4-Dichlorophenyl)-...]carbamic acid tert-butyl ester | 915731-88-3 | C₂₄H₂₇Cl₂N₃O₄ | 504.40 | Pyrrolopyridine, dichlorophenyl |
Research Findings and Functional Implications
Stereochemical Impact : The (3S,4S) configuration of the target compound enables selective interactions in asymmetric catalysis, as seen in the synthesis of β-turn mimetics . In contrast, the (3R,4S) isomer () may exhibit divergent pharmacokinetic profiles due to altered hydrogen-bonding capabilities .
Hydrophilicity vs. Lipophilicity : The hydroxymethyl-tetrahydrofuran analog () demonstrates enhanced water solubility compared to the pyrrolidine-based compound, making it preferable for formulations requiring high bioavailability .
Functional Group Diversity : Piperidine derivatives with carboxylic acid groups () are more reactive in amide-bond-forming reactions, whereas the tert-butyl carbamate group in the target compound serves as a protective moiety for amines during multi-step syntheses .
Biological Activity : Compounds with aromatic substituents, such as the dichlorophenyl-pyrrolopyridine derivative (), show higher affinity for hydrophobic enzyme pockets but may face challenges in solubility-driven drug delivery .
Biological Activity
(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, also known as tert-butyl N-[(3S, 4S)-4-hydroxypyrrolidin-3-yl]carbamate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and applications in research and medicine.
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.25 g/mol
- CAS Number : 870632-91-0
Synthesis
The synthesis of this compound typically involves:
- Protection of the Amino Group : Utilizing tert-butyl chloroformate.
- Hydroxylation : Selective functionalization at the 4-position of the pyrrolidine ring.
This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, contributing to its versatility in synthetic applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy group can engage in hydrogen bonding, enhancing the compound's reactivity and binding affinity to biological targets. The tert-butyl ester provides steric hindrance that can influence the compound's stability and reactivity profiles .
Pharmacological Applications
Research indicates that this compound may have potential therapeutic applications in various areas:
- Enzyme Inhibition : It has been studied for its role in inhibiting specific enzymes, which can be crucial in drug development.
- Drug Development : Its unique structure allows it to serve as a building block for biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Enzyme Mechanism Studies : Research has shown that derivatives of this compound can modulate enzyme activity by altering substrate binding affinities.
- Therapeutic Potential : Investigations into its use as a precursor for drugs targeting conditions like Alzheimer's disease have highlighted its potential role in neuroprotective strategies .
Comparative Analysis
The following table summarizes the properties and potential applications of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxy group + tert-butyl ester | Enzyme inhibition; potential neuroprotective effects |
| (3S,4S)-3,4-Diaminopyrrolidin-1-yl-acetyl azide | Azide group instead of hydroxy | Antiviral properties |
| N-Boc derivatives | Similar protecting groups | Varies widely; often used in synthetic pathways |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, and how can reaction efficiency be optimized?
- Methodological Answer : A three-step synthesis involving Suzuki coupling followed by hydrogenation is a common approach. For example, boronic acid intermediates (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) can undergo Suzuki coupling with pyridyl derivatives under Pd catalysis . Hydrogenation conditions (e.g., HCl/water at 93–96°C) are critical for reducing double bonds while preserving stereochemistry . Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂ with XPhos ligand) and reaction temperature (40–100°C) to minimize side products .
Q. Which analytical techniques are most effective for characterizing stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers by comparing retention times with known standards.
- NMR Spectroscopy : Key for confirming stereochemistry; coupling constants (e.g., ) in H NMR distinguish cis/trans configurations. For example, vicinal protons on the pyrrolidine ring show distinct splitting patterns .
- Melting Point Analysis : Consistent mp ranges (e.g., 91–93°C for similar tert-butyl esters) indicate purity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 255.74 g/mol for tert-butyl derivatives ).
Advanced Research Questions
Q. How can researchers address low yields during the hydrogenation step in the synthesis of this compound?
- Methodological Answer : Low yields often arise from incomplete reduction or catalyst poisoning. Strategies include:
- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni under varying H₂ pressures (1–5 atm).
- Acidic Additives : HCl (1–2 M) in aqueous/organic biphasic systems enhances protonation of intermediates, improving reduction efficiency .
- Temperature Control : Maintain 90–100°C to accelerate kinetics without degrading heat-sensitive tert-butyl groups .
Q. What strategies mitigate racemization of chiral centers during synthesis or storage?
- Methodological Answer :
- Low-Temperature Storage : Store at –20°C in anhydrous solvents (e.g., THF or DCM) to slow epimerization .
- Steric Protection : Use bulky protecting groups (e.g., tert-butyl carbamate) to shield the hydroxy-pyrrolidine moiety from nucleophilic attack .
- pH Control : Avoid basic conditions (>pH 8) during workup, as they promote β-elimination or ring-opening .
Data Analysis and Experimental Design
Q. How should researchers resolve contradictions in stability data under different storage conditions?
- Methodological Answer :
- Controlled Degradation Studies : Compare stability in inert (N₂) vs. aerobic environments using LC-MS to identify degradation products (e.g., tert-butyl group hydrolysis) .
- Accelerated Aging Tests : Expose samples to 40–60°C for 1–2 weeks and monitor purity via HPLC. Correlate degradation rates with Arrhenius kinetics to predict shelf life .
- Matrix Effects : Account for organic impurities (e.g., residual solvents) that may catalyze decomposition .
Q. How to design experiments to study pH-dependent degradation pathways of this compound?
- Methodological Answer :
- Buffer Screening : Prepare solutions at pH 2–12 (e.g., HCl/NaOH buffers) and incubate at 25°C. Withdraw aliquots at intervals (0, 24, 48 hrs) for LC-MS analysis .
- Isotopic Labeling : Use O-labeled water to trace hydrolysis mechanisms (e.g., tert-butyl ester cleavage) .
- Kinetic Modeling : Fit degradation data to first/second-order models to identify dominant pathways (e.g., acid-catalyzed vs. oxidative) .
Synthetic Intermediate Handling
Q. What precautions are necessary when handling tert-butyl carbamate intermediates to ensure reproducibility?
- Methodological Answer :
- Moisture Control : Use molecular sieves (3Å) in reactions to prevent tert-butyl group hydrolysis .
- Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of amine intermediates .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted boronic acids or Pd residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
